molecular formula C10H10N6O B11677615 6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol

Cat. No.: B11677615
M. Wt: 230.23 g/mol
InChI Key: WJMHCLJKVCDCKA-WUXMJOGZSA-N
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Description

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol is a complex organic compound with a unique structure that includes a triazine ring, a pyridine moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol typically involves the condensation of 6-methyl-1,2,4-triazin-5-one with pyridine-4-carbaldehyde in the presence of hydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The compound’s hydrazone linkage and triazine ring are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol is unique due to its triazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H10N6O/c1-7-9(17)13-10(16-14-7)15-12-6-8-2-4-11-5-3-8/h2-6H,1H3,(H2,13,15,16,17)/b12-6+

InChI Key

WJMHCLJKVCDCKA-WUXMJOGZSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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